5-Hydroxy-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The compound has a hydroxyl group (-OH) attached to the fifth carbon atom and a keto group (=O) at the fourth carbon atom. This structure gives it unique chemical properties and makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-oxoalkanoic acids under acidic conditions. Another method includes the use of 3-hydroxy-2-alkenoic acids, which undergo intramolecular cyclization in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The choice of starting materials and catalysts can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyran derivatives.
Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of dihydropyran derivatives.
Substitution: The hydrogen atoms on the pyran ring can be substituted with different functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,4-dioxo-pyran derivatives, while reduction can produce dihydropyran derivatives.
Scientific Research Applications
5-Hydroxy-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-pyran-4(3H)-one: Lacks the hydroxyl group at the fifth carbon atom.
5-Methoxy-2H-pyran-4(3H)-one: Has a methoxy group (-OCH3) instead of a hydroxyl group.
5-Amino-2H-pyran-4(3H)-one: Contains an amino group (-NH2) at the fifth carbon atom.
Uniqueness
5-Hydroxy-2H-pyran-4(3H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
138471-91-7 |
---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-3-5(4)7/h3,7H,1-2H2 |
InChI Key |
UEEJAWIBWQWIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C(C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.